N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
CAS No.: 1021061-21-1
Cat. No.: VC6727762
Molecular Formula: C22H28N6O3
Molecular Weight: 424.505
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021061-21-1 |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 424.505 |
| IUPAC Name | N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) |
| Standard InChI Key | GVOOPGMLJICTMY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions to introduce other functional groups .
Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as anti-inflammatory agents and inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) . The incorporation of an azepane ring and a 3,4-dimethoxybenzamide moiety could modulate these activities or introduce new biological effects.
Potential Applications
Given the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, potential applications could include:
-
Anti-inflammatory and Analgesic Uses: Inhibition of COX enzymes and other inflammatory pathways.
-
Oncology: Possible anticancer effects through inhibition of specific signaling pathways.
Data and Research Findings
| Property | Value | Description |
|---|---|---|
| Molecular Formula | Not Available | The formula would reflect the combination of pyrazolo[3,4-d]pyrimidine, azepane, and 3,4-dimethoxybenzamide components. |
| Molecular Weight | Not Available | Estimated based on the molecular formula. |
| Biological Activity | Potential Anti-inflammatory and Anticancer | Inferred from related compounds. |
| Synthesis Method | Multi-step Organic Reactions | Typical for complex organic molecules. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume